Sodium L-lactate

Übersicht

Beschreibung

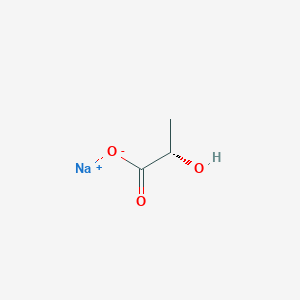

Sodium L-Lactate is the sodium salt of L-lactic acid, a naturally occurring organic acid. It is commonly found in the human body, contributing to various physiological processes such as pH regulation and energy metabolism. This compound is widely used in the food industry as a preservative and acidity regulator, in cosmetics as a humectant, and in medicine for its buffering and rehydration properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium L-Lactate is typically produced by the neutralization of L-lactic acid with sodium hydroxide. The reaction is straightforward and involves mixing an aqueous solution of L-lactic acid with sodium hydroxide under controlled conditions to form this compound and water:

C3H6O3+NaOH→C3H5NaO3+H2O

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrate sources such as corn or sugar beets to produce L-lactic acid, which is then neutralized with sodium hydroxide. The process includes steps like fermentation, purification, and neutralization to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form pyruvate.

Reduction: It can be reduced back to lactic acid under certain conditions.

Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often involve acids or other salts under controlled pH conditions.

Major Products:

Oxidation: Pyruvate

Reduction: Lactic acid

Substitution: Various lactate derivatives depending on the substituting agent

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Sodium L-lactate is widely utilized in metabolic studies and as a tool for investigating various physiological processes. Its applications include:

- Metabolic Studies : this compound serves as a substrate in experiments to study glucose metabolism, lactate metabolism, and gluconeogenesis. It helps researchers understand energy production pathways and metabolic disorders .

- Experimental Hyperlactatemia : Researchers use this compound infusions to induce hyperlactatemia in experimental settings, allowing the study of its effects on insulin secretion and other physiological responses.

- Therapeutic Investigations : this compound has been explored for its potential therapeutic benefits in conditions such as ischemic stroke, traumatic brain injury, and hypoglycemia. Studies suggest it may enhance recovery through neuroprotective mechanisms .

- Biochemical Tracer : Isotopically labeled forms like this compound-3-13C are employed as tracers in metabolic studies to track lactate dynamics within biological systems .

Table 1: Summary of Scientific Research Applications

| Application | Description |

|---|---|

| Metabolic Studies | Investigates glucose and lactate metabolism. |

| Experimental Hyperlactatemia | Induces elevated lactate levels to study physiological effects. |

| Therapeutic Investigations | Explores potential benefits in stroke and brain injuries. |

| Biochemical Tracer | Uses isotopic labeling for tracking metabolic pathways. |

Clinical Applications

This compound is extensively used in clinical settings, particularly for its role in fluid and electrolyte balance:

- Intravenous Solutions : It is a key component of Ringer's solution and other intravenous fluids used to treat metabolic acidosis and dehydration from diarrhea or diabetes .

- Dialysis : this compound is utilized in continuous ambulatory peritoneal dialysis (CAPD) for patients with kidney disease, helping to maintain electrolyte balance .

- Dermatological Uses : It has antimicrobial properties and is included in formulations for treating skin conditions such as xerosis (dry skin) and acne .

Table 2: Clinical Applications of this compound

| Application | Description |

|---|---|

| Intravenous Solutions | Used in Ringer's solution for metabolic acidosis treatment. |

| Dialysis | Maintains electrolyte balance in CAPD patients. |

| Dermatological Uses | Treats skin conditions like xerosis and acne due to antimicrobial properties. |

Industrial Applications

In addition to its medical uses, this compound finds applications in various industries:

- Food Industry : It acts as a food additive, preservative, acidity regulator, and bulking agent. Its ability to enhance flavor while preserving food quality makes it valuable .

- Personal Care Products : this compound is incorporated into skincare and haircare products due to its moisturizing properties. It helps regulate pH levels and improve product stability .

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Food Industry | Used as a preservative and acidity regulator. |

| Personal Care Products | Enhances moisturizing properties in skincare formulations. |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of traumatic brain injury. The results indicated that this compound administration improved neurological function and reduced tissue damage compared to control groups.

Case Study 2: Lactate as a Biomarker

Research utilizing this compound-3-13C demonstrated its efficacy as a biomarker for assessing metabolic fluxes in patients with metabolic disorders. The isotopic labeling allowed for precise tracking of lactate metabolism using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Wirkmechanismus

Sodium L-Lactate exerts its effects primarily through its role in metabolic pathways. It is converted to pyruvate by lactate dehydrogenase, which then enters the citric acid cycle for energy production. Additionally, this compound can act as a signaling molecule, influencing various cellular processes such as pH regulation and immune response modulation .

Vergleich Mit ähnlichen Verbindungen

Sodium DL-Lactate: A racemic mixture of D- and L-lactic acid salts.

Sodium D-Lactate: The sodium salt of D-lactic acid.

Calcium L-Lactate: The calcium salt of L-lactic acid.

Comparison: Sodium L-Lactate is unique in its high solubility and specific physiological roles. Unlike Sodium DL-Lactate, which contains both enantiomers, this compound is enantiomerically pure, making it more suitable for certain biochemical applications. Compared to Calcium L-Lactate, this compound has better solubility in water, which is advantageous in various industrial and medical applications .

Biologische Aktivität

Sodium L-lactate is a salt of lactic acid, widely recognized for its various biological activities and applications in medicine, food preservation, and metabolic studies. This article explores the compound's biological activity, focusing on its effects on cellular metabolism, neuroprotection, antimicrobial properties, and clinical applications.

1. Cellular Metabolism

This compound plays a significant role in cellular metabolism, particularly in energy production and metabolic regulation. A study demonstrated that this compound can influence the metabolic status of cells by serving as a substrate for energy production. For instance, HeLa cells incubated with this compound showed increased lactate concentrations correlating with cell density and time of incubation. The lactate assay used in this study validated the measurement of metabolic activity in cultured cells treated with various metabolic regulators .

Table 1: Effects of this compound on HeLa Cells

| Parameter | 24 hours (mmol/L) | 48 hours (mmol/L) |

|---|---|---|

| Lactate Concentration | 8.00 ± 0.50 | 16.24 ± 1.30 |

| pH | 6.80 ± 0.10 | 6.50 ± 0.15 |

2. Neuroprotective Effects

This compound has been shown to exert neuroprotective effects, particularly in neuronal cell lines such as SH-SY5Y and astrocytes. In an in vitro study, this compound increased the expression and release of brain-derived neurotrophic factor (BDNF) and inducible nitric oxide synthase (iNOS) in these cells. The effects were dose- and time-dependent, indicating that this compound can modulate neurotrophic signaling pathways .

Case Study: Neuroprotection in SH-SY5Y Cells

- Concentration : 5, 10, and 25 mmol/L

- Observation Time : 4 hours vs. 24 hours

- Key Findings :

- Increased BDNF release at 4 hours.

- Sustained iNOS expression at 24 hours.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties that make it valuable in food preservation and safety. It has been shown to inhibit microbial growth by lowering the pH of the environment, which enhances its effectiveness as a preservative .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Listeria monocytogenes | 0.75% |

| Staphylococcus aureus | 1% |

4. Clinical Applications

This compound is utilized in clinical settings for various purposes, including as a volume expander and to manage metabolic acidosis. A study involving critically ill patients demonstrated that sodium lactate infusion led to metabolic alkalosis and reduced intracranial pressure, making it beneficial for patients with acute brain injury .

Clinical Findings:

- Metabolic Changes :

- Increased sodium levels.

- Decreased intracranial pressure from an average of mmHg to mmHg after treatment.

- Biphasic Plasma Lactate Levels :

- Initial increase followed by a decrease at later time points.

Eigenschaften

CAS-Nummer |

867-56-1 |

|---|---|

Molekularformel |

C3H6NaO3 |

Molekulargewicht |

113.07 g/mol |

IUPAC-Name |

sodium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

InChI-Schlüssel |

ZZUUMCMLIPRDPI-DKWTVANSSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomerische SMILES |

C[C@@H](C(=O)O)O.[Na] |

Kanonische SMILES |

CC(C(=O)O)O.[Na] |

Key on ui other cas no. |

867-56-1 |

Physikalische Beschreibung |

Liquid |

Synonyme |

(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium L-lactate influence acid-base status during fluid resuscitation?

A1: this compound is a component of lactated Ringer's solution, commonly used for fluid resuscitation. It effectively increases buffering capacity in body fluids, similar to sodium racemic lactate, as both are metabolized at comparable rates []. This helps prevent metabolic acidosis, a condition characterized by increased acidity in the blood.

Q2: Can this compound be metabolized by the body, and how does it compare to sodium racemic lactate in this regard?

A2: Yes, sodium racemic lactate is metabolized at nearly the same rate as this compound []. Both contribute to increasing the buffering capacity in body fluids, ultimately influencing the acid-base balance.

Q3: Does continuous venovenous hemofiltration with dialysis effectively remove lactate, and how does this impact its reliability as a marker of tissue oxygenation?

A3: Continuous venovenous hemofiltration with dialysis, a renal replacement therapy, has a minimal effect on lactate elimination. The lactate clearance by the hemofilter is significantly lower than the total plasma lactate clearance []. Therefore, blood lactate concentration remains a reliable indicator of tissue oxygenation even in patients undergoing this therapy.

Q4: How does the normal dog heart utilize lactate when arterial lactate levels are elevated, and what does this indicate about lactate as a preferred substrate?

A4: When arterial lactate levels are raised to those observed during moderate to severe exercise, the normal dog heart preferentially utilizes lactate over glucose and free fatty acids (FFA) as an energy source. This preference is evident even when arterial glucose or FFA levels are high, with lactate contributing to up to 87% of the total substrate oxidized [].

Q5: What is the role of lactate in the potential therapeutic benefits of Buyang Huanwu Decoction (BYHWD) for intracerebral hemorrhage (ICH)?

A5: Research suggests that BYHWD, a traditional Chinese medicine, may exert therapeutic effects in ICH models by promoting lactate-induced angiogenesis []. This process involves the formation of new blood vessels, potentially aiding in recovery after ICH.

Q6: How does lactate affect the growth of Streptococcus pneumoniae under aerobic conditions?

A6: Streptococcus pneumoniae possesses both lactate oxidase and pyruvate oxidase. During aerobic growth, lactate, produced from pyruvate by lactate dehydrogenase, is oxidized back to pyruvate by lactate oxidase. This pyruvate is then further converted to acetate by pyruvate oxidase, generating additional ATP []. This highlights the role of lactate as an energy source for S. pneumoniae under aerobic conditions.

Q7: What is the clearance rate of L(+)-lactate from the blood in healthy individuals?

A7: In healthy individuals, the clearance rate of L(+)-lactate from the blood is approximately 17.9 ± 1.1 ml/kg/min []. This indicates the efficiency of the body in removing lactate from circulation, primarily through metabolism.

Q8: How does liver disease affect the kinetics of this compound elimination?

A8: Individuals with liver disease exhibit slower clearance of intravenously infused this compound compared to healthy individuals [, ]. This suggests that impaired liver function can significantly hinder the body's ability to metabolize lactate, potentially leading to elevated lactate levels.

Q9: Is there a relationship between blood lactate levels and insulin secretion?

A9: Experimental evidence in dogs suggests a correlation between blood lactate levels and insulin secretion. Both exogenous hyperlactatemia (induced by infusing this compound) and endogenous hyperlactatemia (induced by exercise or phenformin) lead to increased insulin output []. This highlights the potential role of lactate in regulating insulin secretion.

Q10: Does lactate supplementation via this compound infusion in traumatic brain injury (TBI) patients influence cerebral lactate uptake?

A10: Primed constant this compound infusion in TBI patients has been shown to shift the brain from net lactate release to net lactate uptake []. This finding suggests that lactate supplementation may serve as a supplemental energy substrate for the injured brain, potentially influencing cerebral metabolism and recovery.

Q11: What is the role of pyruvate kinase M2 (PKM2) in lactate metabolism within astrocytes, and how does its deletion impact neuronal survival after global cerebral ischemia (GCI)?

A11: PKM2 is an enzyme crucial for converting phosphoenolpyruvate to pyruvate in the glycolytic pathway within astrocytes []. Deletion of the PKM2 gene in astrocytes disrupts lactate metabolism, likely impacting the astrocyte-neuron lactate shuttle (ANLS). This disruption exacerbates neuronal death after GCI, highlighting the importance of astrocytic lactate supply for neuronal survival during ischemic events.

Q12: How does this compound influence the expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cells?

A12: this compound exposure differently affects iNOS and HSP70 expression in human astrocytes and SH-SY5Y cells []. This suggests cell type-specific responses to lactate, potentially influencing cellular stress responses and signaling pathways within the nervous system.

Q13: Does histidine play a role in preventing cell death in Jurkat cells suspended in Ringer’s lactate solution?

A13: Histidine, an amino acid, demonstrates a protective effect against cell death (specifically apoptosis) in Jurkat cells suspended in Ringer's lactate solution []. This protection is attributed to histidine’s buffering capacity in the physiological pH range, highlighting the importance of pH regulation in cell survival.

Q14: How does the presence of sodium D-gluconate affect the solubility of calcium L-lactate in aqueous solutions?

A14: Adding sodium D-gluconate to a saturated solution of calcium L-lactate leads to a significant increase in calcium D-gluconate solubility []. This increased solubility is attributed to the formation of calcium complexes with D-gluconate. This finding has implications for designing food products with enhanced calcium bioavailability.

Q15: What happens to this compound under simulated conditions of alumina refinery (hot sodium hydroxide solution)?

A15: Under simulated alumina refinery conditions, this compound decomposes into sodium carbonate and ethanol []. Interestingly, the 13C label from sodium [1-13C]L-lactate gets scrambled among the carbonate and both carbons of the ethanol, suggesting a complex reaction mechanism.

Q16: Does the structure of lactate influence its utilization in the body?

A16: Yes, the stereochemistry of lactate influences its utilization. While both D(-) and L(+) isomers can be metabolized, L(+)-lactate is cleared from the blood faster in healthy individuals []. This difference in clearance rates highlights the stereospecificity of lactate metabolism.

Q17: What is the role of the pentose phosphate pathway (PPP) in regulating Toxoplasma gondii bradyzoite differentiation in skeletal muscle cells?

A17: In skeletal muscle cells, lower PPP activity, as observed in myotubes compared to myoblasts, favors Toxoplasma gondii stage conversion to bradyzoites []. Inhibiting the PPP with specific inhibitors upregulates bradyzoite-specific markers and tissue cyst formation. This finding highlights the intricate interplay between host cell metabolism and parasite differentiation.

Q18: How does the anaerobic bacterium, Propionibacterium acnes, utilize this compound for growth?

A18: Propionibacterium acnes, an anaerobic bacterium, utilizes this compound as a supplemental nutrient to enhance its growth in a defined medium []. This indicates the bacterium's ability to utilize lactate as a carbon source for energy production and biomass synthesis.

Q19: What insights do mathematical models provide regarding the elimination of L(+)-lactate in humans?

A19: Mathematical models have been employed to study the elimination kinetics of L(+)-lactate following intravenous administration in humans []. These models provide valuable insights into the distribution, metabolism, and excretion of lactate, contributing to a quantitative understanding of lactate pharmacokinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.